N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide
Description
N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant biological activity and potential therapeutic applications. The compound’s structure includes a diazabicyclo[4.2.1]nonane core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24(17-8-3-2-4-9-17)21(27)15-6-5-7-16(12-15)22(28)25-18-10-11-19(25)14-23-20(26)13-18/h2-9,12,18-19H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMYJBRNWNWRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C(=O)N3C4CCC3CNC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a well-established multicomponent reaction (MCR). This reaction involves the cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization to form the diazabicyclo[4.2.1]nonane scaffold . The reaction conditions often include the use of a base such as triethylamine (Et3N) under microwave irradiation at elevated temperatures (e.g., 125°C) for a short duration (e.g., 25 minutes) .
Chemical Reactions Analysis
N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Due to its biological activity, it has been investigated for its potential as a dual orexin receptor antagonist, delta opioid agonist, serotonin reuptake inhibitor, dopamine transporter inhibitor, antibacterial agent, and antitumor antibiotic
Industry: The compound’s properties make it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and promoting sleep . As a delta opioid agonist, it interacts with delta opioid receptors, modulating pain perception and providing analgesic effects .
Comparison with Similar Compounds
N-methyl-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)-N-phenylbenzamide can be compared with other similar compounds such as:
3,9-diazabicyclo[4.2.1]nonane derivatives: These compounds share the same bicyclic core structure but differ in their substituents, leading to variations in biological activity and applications.
9-methyl-3,9-diazabicyclo[4.2.1]nonane: This compound has a similar structure but lacks the phenylbenzamide moiety, which may affect its pharmacological properties.
3-methyl-3,9-diazabicyclo[4.2.1]nonane:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct biological activities and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
